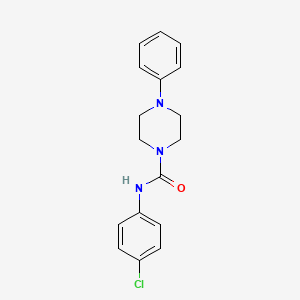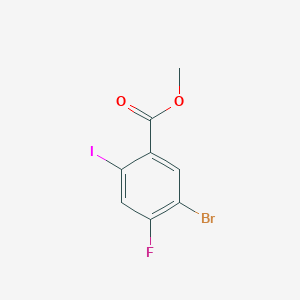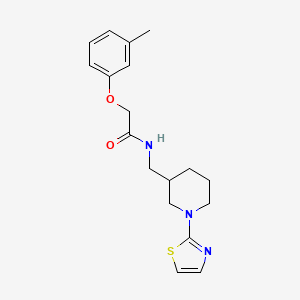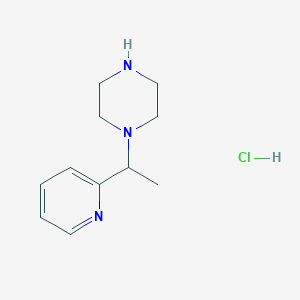![molecular formula C23H19N3O2 B2712243 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-57-4](/img/structure/B2712243.png)
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a quinazolinone analogue . Quinazolinones are fused heterocyclic compounds, which have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinone analogues often involves substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Chemical Reactions Analysis
Quinazolinone analogues have been shown to exhibit various chemical reactions. For instance, they have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and its derivatives have been extensively studied for their synthesis methods and potential applications. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides has been achieved through one-step reactions from methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, highlighting a method for producing a range of structurally related compounds (Chau, Saegusa, & Iwakura, 1982). Similarly, the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, aimed to improve aqueous solubility and cytotoxicity, demonstrating the compound's potential in cancer treatment (Bavetsias et al., 2002).
Antimicrobial and Antifungal Activities
Quinazoline derivatives have shown significant antimicrobial and antifungal activities. A study synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and evaluated their activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor and Antiproliferative Effects
The exploration of quinazolinone derivatives as antitumor agents is notable, with studies revealing their inhibitory effects on tumor cell proliferation. Specifically, a set of 3-methylquinazolinone derivatives were synthesized and evaluated for their antiproliferative activities against various tumor cells, including A431, A549, MCF-7, and NCI-H1975. Compound 4d, in particular, showed higher antiproliferative activities than Gefitinib, suggesting its potential as a novel anti-cancer drug (Zhang et al., 2021).
Antiviral Activities
The antiviral potential of quinazolin-4(3H)-one derivatives has also been investigated, with some compounds showing distinct activity against Herpes simplex and vaccinia viruses. This indicates the broader pharmacological relevance of these compounds beyond their antimicrobial and antitumor properties (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Mecanismo De Acción
While the specific mechanism of action for “3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is not available, similar compounds have shown antitumor and immunomodulatory activity. Their molecular target is often the protein cereblon, a substrate receptor of the cullin ring E3 ubiquitin ligase complex CRL4 .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-5-8-17(13-15)22(27)25-18-9-6-10-19(14-18)26-16(2)24-21-12-4-3-11-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJCRQVUGISBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2712161.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)
![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)
![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)